Adb-inaca

Description

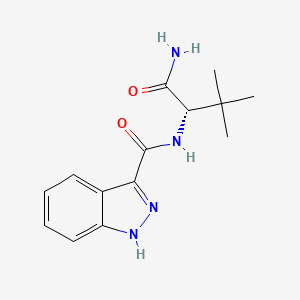

Structure

3D Structure

Properties

CAS No. |

1887742-42-8 |

|---|---|

Molecular Formula |

C14H18N4O2 |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C14H18N4O2/c1-14(2,3)11(12(15)19)16-13(20)10-8-6-4-5-7-9(8)17-18-10/h4-7,11H,1-3H3,(H2,15,19)(H,16,20)(H,17,18)/t11-/m1/s1 |

InChI Key |

UFECWXZSRFBSHC-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ADB-INACA on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1] As with many novel SCRAs, comprehensive pharmacological data is often limited following their initial detection. This guide provides a detailed overview of the mechanism of action of ADB-INACA at cannabinoid receptors, synthesizing available data on its binding affinity, functional activity, and the signaling pathways it modulates. Understanding these parameters is crucial for the forensic, clinical, and drug development communities to assess its potential for abuse and to develop effective countermeasures.

Mechanism of Action at Cannabinoid Receptors

Synthetic cannabinoids exert their effects by binding to and activating the endogenous G protein-coupled cannabinoid receptors, primarily the CB1 and CB2 receptors.[2] The psychoactive effects are predominantly mediated by the activation of CB1 receptors, which are highly expressed in the central nervous system.[3][4] CB2 receptors are mainly found in the immune system and peripheral tissues.[3]

ADB-INACA acts as an agonist at both CB1 and CB2 receptors. Upon binding, it initiates a cascade of intracellular signaling events. Cannabinoid receptors are typically coupled to inhibitory G-proteins (Gi/o).[3] Activation of these receptors by an agonist like ADB-INACA leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] This signaling pathway is a hallmark of cannabinoid receptor activation.

Furthermore, agonist binding can trigger the recruitment of β-arrestin 2 to the receptor.[6][7] This process is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling pathways.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of ADB-INACA at human cannabinoid receptors. It is important to note that absolute values for potency and affinity can vary between studies due to differences in experimental conditions.[9]

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | CB1 | Data Not Available | Radioligand Binding Assay | |

| CB2 | Data Not Available | Radioligand Binding Assay | ||

| Functional Activity (EC50) | CB1 | Reduced activity compared to brominated analogs | β-arrestin 2 Recruitment | [10] |

| CB2 | Less prominent reduction in activity compared to CB1 | β-arrestin 2 Recruitment | [10] |

Experimental Protocols

The characterization of synthetic cannabinoids like ADB-INACA relies on a suite of in vitro assays. Below are detailed methodologies for key experiments used to determine binding affinity and functional activity at cannabinoid receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[12]

Objective: To determine the equilibrium dissociation constant (Ki) of ADB-INACA for CB1 and CB2 receptors.

Principle: This is a competitive binding assay where the test compound (ADB-INACA) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.[13]

Materials:

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[3][12]

-

Radioligand: A high-affinity cannabinoid receptor agonist such as [³H]CP-55,940.[12]

-

Test Compound: ADB-INACA.

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[3]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[3][12]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).[3][12]

-

Scintillation Counter.

Procedure:

-

Preparation: Thaw receptor membranes on ice and dilute to the appropriate concentration in assay buffer. Prepare serial dilutions of ADB-INACA.[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of ADB-INACA).[12]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[12]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.[14]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ADB-INACA to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]

cAMP Functional Assay

This assay measures the ability of a compound to activate Gi/o-coupled receptors, which inhibit adenylyl cyclase and decrease cAMP levels.[4]

Objective: To determine the potency (EC50) and efficacy (Emax) of ADB-INACA in activating CB1 and CB2 receptors.

Principle: Cells expressing the cannabinoid receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The amount of cAMP is typically measured using a competitive immunoassay.[15]

Materials:

-

Cell Line: CHO-K1 or AtT20 cells stably expressing human CB1 or CB2 receptors.[4][11]

-

Test Compound: ADB-INACA.

-

Reference Agonist: A known full agonist like CP-55,940.[4]

-

Stimulant: Forskolin.

-

cAMP Assay Kit: Commercially available kits (e.g., EIA or HTRF based).[16]

Procedure:

-

Cell Plating: Seed cells into a 96-well or 384-well plate and incubate to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of ADB-INACA and the reference agonist.

-

Assay: Pre-incubate the cells with the test compounds for a short period. Then, stimulate the cells with forskolin in the presence of the test compounds.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.[15]

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of ADB-INACA to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor.[6][7]

Objective: To determine the potency (EC50) and efficacy (Emax) of ADB-INACA to induce β-arrestin 2 recruitment to CB1 and CB2 receptors.

Principle: This cellular assay often uses enzyme fragment complementation (EFC). The cannabinoid receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).[8][17]

Materials:

-

Cell Line: A cell line engineered for the β-arrestin recruitment assay, such as the PathHunter® CHO-K1 hCB1 β-arrestin cells.[6][7]

-

Test Compound: ADB-INACA.

-

Reference Agonist: A known agonist like CP-55,940.[11]

-

Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.[9]

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells into a white, solid-bottom 384-well plate.[18]

-

Compound Addition: Prepare serial dilutions of ADB-INACA and the reference agonist and add them to the cells.

-

Incubation: Incubate the plate at 37°C for approximately 90 minutes to allow for receptor activation and β-arrestin recruitment.[9]

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the enzymatic reaction to proceed.[9]

-

Measurement: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the log concentration of ADB-INACA to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

Signaling Pathways

Caption: Canonical G-protein and β-arrestin signaling pathways activated by ADB-INACA.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship: Biased Agonism

Caption: ADB-INACA may exhibit biased agonism, preferentially activating one signaling pathway.

ADB-INACA is a synthetic cannabinoid that functions as an agonist at CB1 and CB2 receptors. While specific quantitative data for ADB-INACA is still emerging, its mechanism of action is understood to follow the canonical pathways of other potent SCRAs, involving Gi/o-protein-mediated inhibition of adenylyl cyclase and potential recruitment of β-arrestin. The provided experimental protocols offer a framework for the detailed pharmacological characterization of this and other novel synthetic cannabinoids. Further research is necessary to fully elucidate the binding kinetics, potency, efficacy, and potential for biased agonism of ADB-INACA to better understand its physiological and toxicological effects.

References

- 1. Monographs [cfsre.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. benchchem.com [benchchem.com]

- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. marshall.edu [marshall.edu]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

In-Depth Technical Guide: Pharmacological Profile and Receptor Binding Affinity of ADB-INACA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as both a precursor in the synthesis of more complex and potent synthetic cannabinoid receptor agonists (SCRAs), such as ADB-BUTINACA, and as a metabolite of compounds like ADB-PINACA.[1][2][3][4] While initially suspected to have low overall potency, emerging research indicates that ADB-INACA retains activity at cannabinoid receptors, albeit significantly lower than its "tailed" analogs.[1][5][6] This guide provides a comprehensive overview of the current understanding of ADB-INACA's pharmacological profile, drawing from available in vitro and in vivo data. It details the experimental protocols used for its characterization and visualizes key pathways and workflows to support further research and development.

Pharmacological Profile

ADB-INACA is classified as a synthetic cannabinoid and interacts with the cannabinoid receptors CB1 and CB2.[1][3] Its structure is notable for the absence of an N-alkyl "tail," a common feature in many potent SCRAs. This structural characteristic is central to its pharmacological profile.

Receptor Binding and Functional Activity

In vitro studies confirm that ADB-INACA is a functional agonist at both CB1 and CB2 receptors. However, its potency is considerably lower than that of its N-alkylated counterparts (e.g., ADB-BUTINACA).

-

CB1 Receptor Activity : ADB-INACA demonstrates weak activity at the CB1 receptor.[6] Functional assays, specifically β-arrestin 2 recruitment, indicate that tail-less precursors like ADB-INACA have EC50 values in the micromolar range, starting from 2.34 μM and higher.[6] This is a significant reduction in potency compared to "tailed" SCRAs, which typically exhibit nanomolar activity.[6] Studies comparing ADB-INACA to its brominated analog, (S)-ADB-5’Br-INACA, show that the removal of the bromine results in a further reduction of activity at the CB1 receptor.[5]

-

CB2 Receptor Activity : The reduced activity of ADB-INACA is less pronounced at the CB2 receptor compared to the CB1 receptor.[5] This suggests a degree of selectivity, although the overall potency remains low.

In Vivo Effects

Despite its low in vitro potency, ADB-INACA has demonstrated biological activity in vivo. In a rat model of paclitaxel-induced peripheral neuropathy, ADB-INACA showed analgesic effects, suggesting it can engage cannabinoid receptors to produce a physiological response.[7] This finding indicates that even as a precursor or metabolite, ADB-INACA may contribute to the overall pharmacological effects of related compounds.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative pharmacological data for ADB-INACA and provide a comparison with its more potent, "tailed" analog, ADB-BUTINACA.

Table 1: In Vitro Functional Activity of ADB-INACA

| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Source |

| ADB-INACA | CB1 | β-arrestin 2 Recruitment | ≥ 2.34 µM (Weakly active) | Not specified | [6] |

| ADB-INACA | CB1 | General Activity | Reduced activity | Not specified | [5] |

| ADB-INACA | CB2 | General Activity | Activity reduction is less prominent than at CB1 | Not specified | [5] |

Table 2: Comparative Pharmacology of ADB-BUTINACA

| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Binding Affinity (Ki) | Source |

| ADB-BUTINACA | CB1 | Membrane Potential | 0.67 nM | 113% (vs. CP55,940) | 0.299 nM | [8] |

| ADB-BUTINACA | CB2 | Membrane Potential | 4.1 nM | 101% (vs. CP55,940) | 0.912 nM | [8] |

| ADB-BUTINACA | CB1 | β-arrestin 2 Recruitment | 19 nM | 728% (vs. CP55,940) | Not specified | [8] |

| ADB-BUTINACA | CB2 | β-arrestin 2 Recruitment | 1.79 nM | 83% (vs. CP55,940) | Not specified | [8] |

| ADB-BUTINACA | CB1 | Calcium Flux | 11.6 nM | Not specified | Not specified | [8] |

Experimental Protocols

The characterization of ADB-INACA and related compounds relies on specific in vitro functional assays. The methodologies for two key assays are detailed below.

β-Arrestin 2 Recruitment Assay (PathHunter® Protocol)

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key event in receptor desensitization and G-protein-independent signaling. The DiscoverX PathHunter® system is a common method based on enzyme fragment complementation.[9][10][11]

Principle: The CB receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). When an agonist binds to the receptor, it changes conformation, becomes phosphorylated, and recruits the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is then measured.[9][12]

Detailed Methodology:

-

Cell Culture and Plating:

-

PathHunter® cells stably co-expressing the human CB1 or CB2 receptor fused to ProLink™ and β-arrestin fused to an Enzyme Acceptor are used.[12]

-

Cells are cultured to ~85-90% confluency and harvested using trypsin.[13]

-

The cell suspension is diluted to a density of approximately 250,000 cells/mL.[13]

-

20 µL of the cell suspension (approx. 5,000 cells) is dispensed into each well of a white, solid-bottom 384-well microplate.[12][13]

-

The plate is incubated overnight at 37°C in a humidified incubator with 5% CO2.[12]

-

-

Compound Preparation and Addition:

-

A stock solution of ADB-INACA (or other test ligands) is prepared in DMSO.

-

Serial dilutions are performed in an appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration is kept constant (typically <1%).[12]

-

For agonist testing, 5 µL of the diluted compound is added to the wells.[12][13]

-

-

Detection and Measurement:

-

The PathHunter® Detection Reagent is prepared according to the manufacturer's instructions.[12]

-

12.5 µL of the detection reagent is added to each well.[12][13]

-

The plate is incubated at room temperature for 60 minutes, protected from light.[12]

-

The chemiluminescent signal is measured using a luminometer.[12]

-

-

Data Analysis:

-

The background signal is subtracted from all readings.

-

Data are normalized to a reference full agonist (e.g., CP55,940).

-

Dose-response curves are generated using non-linear regression to determine EC50 (potency) and Emax (efficacy) values.[13]

-

Intracellular Calcium Release Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium ([Ca2+]i) following CB1 receptor activation, which can occur through G-protein-mediated release from intracellular stores.

Principle: Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or engineered to express a photoprotein (e.g., aequorin). Upon agonist binding to the Gq/11-coupled CB1 receptor, phospholipase C is activated, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in [Ca2+]i is detected as a change in fluorescence or luminescence.[14][15]

General Methodology:

-

Cell Culture and Dye Loading:

-

Cells endogenously or recombinantly expressing the human CB1 receptor (e.g., CHO, HEK-293, or neuroblastoma cells) are cultured on glass coverslips or in microplates.[16]

-

At 50-75% confluency, cells are loaded with a Ca2+-sensitive dye, such as Fura-2 AM (e.g., 5 µM), for 15-30 minutes in a physiological buffer (e.g., Krebs-Henseleit Buffer).[16]

-

-

Compound Stimulation:

-

After loading, the cells are washed to remove excess dye.

-

A baseline fluorescence/luminescence reading is established.

-

The test compound (ADB-INACA) is added at various concentrations, and the signal is monitored continuously.

-

-

Signal Detection:

-

Fluorescence (e.g., Fura-2): The dye is alternately excited at ~340 nm (Ca2+-bound) and ~380 nm (Ca2+-free), and emission is measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which corresponds to the intracellular calcium concentration.[14][16]

-

Luminescence (e.g., Aequorin): Upon Ca2+ binding, the aequorin photoprotein oxidizes its coelenterazine (B1669285) substrate, emitting a flash of light that is measured by a luminometer.[14]

-

-

Data Analysis:

-

The change in signal (e.g., ΔF340/380 ratio) from baseline to the peak response after compound addition is calculated.[16]

-

Dose-response curves are constructed to determine the EC50 values for the calcium response.

-

Visualizations

Signaling Pathways

Caption: Canonical signaling pathways of the CB1 receptor activated by an agonist like ADB-INACA.

Experimental Workflow

Caption: Experimental workflow for a β-arrestin 2 recruitment assay.

References

- 1. cfsre.org [cfsre.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. kzbpd.gov.rs [kzbpd.gov.rs]

- 4. ADB-INACA - Labchem Catalog [labchem.com.my]

- 5. In vitro cannabinoid activity profiling of generic ban‐evading brominated synthetic cannabinoid receptor agonists and their analogs | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A-796,260: A Technical Guide to In Vitro and In Vivo Metabolic Pathways

Disclaimer: Direct metabolic studies on ADB-INACA are limited in publicly available scientific literature. This document provides a comprehensive overview of the metabolic pathways of its close structural analogs, namely ADB-P-5Br-INACA, ADB-4en-P-5Br-INACA, and ADB-BUTINACA. The metabolic fate of ADB-INACA is predicted to follow similar biotransformation pathways due to structural homology.

Introduction

ADB-INACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Understanding the metabolic pathways of such novel psychoactive substances (NPS) is critical for forensic toxicology, clinical diagnostics, and drug development. This guide synthesizes the current knowledge on the in vitro and in vivo metabolism of ADB-INACA analogs to provide a predictive metabolic profile for the parent compound. The primary metabolic transformations involve Phase I modifications such as hydroxylation, amide hydrolysis, and oxidation, followed by Phase II conjugation, predominantly glucuronidation.

Predicted Metabolic Pathways of ADB-INACA

Based on studies of its analogs, ADB-INACA undergoes extensive metabolism. The major biotransformations occur at three primary sites: the N-alkyl chain, the indazole core, and the L-tert-leucinamide moiety.

Phase I Metabolism:

-

Amide Hydrolysis: Cleavage of the amide bond results in the formation of a carboxylic acid metabolite and an amine. This is a common pathway for indazole-3-carboxamide SCRAs.[1][2][3]

-

Hydroxylation: Mono-hydroxylation can occur on the N-butyl tail, the indazole ring, or the tert-butyl group.[2][3][4][5][6]

-

Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or aldehyde metabolites.[1][2][3]

-

Dihydrodiol Formation: This is a characteristic metabolic pathway for indazole-based synthetic cannabinoids, involving the enzymatic addition of two hydroxyl groups to the indazole core.[1][2][4][5][6]

-

Carbonyl Formation: Oxidation of hydroxylated metabolites can lead to the formation of a carbonyl group.[1]

Phase II Metabolism:

-

Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, increasing their water solubility and facilitating excretion.[1][2][3]

The following diagram illustrates the predicted major metabolic pathways for ADB-INACA.

Caption: Predicted Metabolic Pathways of ADB-INACA.

Data Presentation: Metabolites of ADB-INACA Analogs

The following table summarizes the metabolites identified in in vitro studies of ADB-INACA analogs. The metabolite numbering (e.g., B9, E3) is adopted from the cited literature for consistency.

| Parent Compound | Metabolite ID | Biotransformation | Recommended Biomarker |

| ADB-BUTINACA | B9 | Mono-hydroxylation on the n-butyl tail | Blood, Urine |

| B16 | Mono-hydroxylation on the indazole ring | Blood, Urine | |

| B4 | Dihydrodiol formation on the indazole core | Urine | |

| ADB-4en-PINACA | E3 | Dihydrodiol formed in the tail moiety | Urine |

| E7 | Hydroxylation on the linked/head group | Urine | |

| ADB-P-5Br-INACA | - | Terminal hydroxy metabolite | - |

| ADB-4en-P-5Br-INACA | - | Dihydrodiol metabolite | - |

Data sourced from references[1][2][4][5][6].

Experimental Protocols

The identification of metabolites for ADB-INACA analogs has been primarily achieved through in vitro experiments using human liver preparations.

4.1 In Vitro Incubation

-

System: Pooled human hepatocytes (HHeps) or human liver microsomes (HLMs) are the primary systems used.[1][2][3] HHeps contain a full complement of Phase I and Phase II metabolic enzymes, offering a comprehensive metabolic profile.[3]

-

Substrate Concentration: The parent compound (e.g., ADB-BUTINACA, ADB-4en-PINACA) is typically incubated at a concentration of 5 µmol/L.[4]

-

Incubation Time: Incubation times vary, with studies reporting durations of 0.5, 1, 3, and 5 hours to observe the progression of metabolism.[1][3][4]

-

Reaction Termination: The metabolic reaction is quenched by adding an ice-cold organic solvent, such as acetonitrile.[4]

4.2 Sample Analysis: LC-QTOF-MS

-

Technique: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is the standard analytical method.[1][7] This technique provides high-resolution mass accuracy, enabling the confident identification of metabolites.[8]

-

Chromatographic Separation: Separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[7][9]

-

Mass Spectrometry: The QTOF-MS is operated in positive electrospray ionization (ESI) mode.[7] Data is acquired in full-scan mode to detect all potential metabolites, and information-dependent acquisition (IDA) is used to trigger MS/MS fragmentation for structural elucidation.[3]

-

Metabolite Identification: Metabolites are identified by searching the acquired data for expected mass shifts corresponding to known biotransformations (e.g., +16 Da for hydroxylation, +18 Da for dihydrodiol formation).[7] The identification is confirmed by comparing retention times and fragmentation patterns with synthesized reference standards where possible.[1] Only peaks with a mass error of less than 5 ppm are typically considered for identification.[7]

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

References

- 1. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liu.diva-portal.org [liu.diva-portal.org]

- 5. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (ADB-PINACA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as ADB-PINACA, is a synthetic cannabinoid receptor agonist that has been identified in a variety of designer drug products. As a potent agonist of both the CB1 and CB2 receptors, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, often with significantly greater potency and a more severe adverse effect profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of ADB-PINACA, intended to support researchers, scientists, and drug development professionals in their understanding of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties and a visualization of its signaling pathways.

Chemical Structure and Properties

ADB-PINACA is an indazole-based synthetic cannabinoid characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure linked to an L-tert-leucinamide moiety.

Chemical Structure:

Caption: Chemical structure of ADB-PINACA.

Table 1: Physicochemical and Pharmacological Properties of ADB-PINACA

| Property | Value | Reference |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | [1] |

| Synonyms | ADB-PINACA | [1] |

| CAS Number | 1633766-73-0 | [1][2] |

| Molecular Formula | C₁₉H₂₈N₄O₂ | [1] |

| Molecular Weight | 344.45 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. | [3] |

| Melting Point | Not available | |

| CB1 Receptor EC₅₀ | 0.52 nM | [4] |

| CB2 Receptor EC₅₀ | 0.88 nM | [4] |

Synthesis of ADB-PINACA

The synthesis of ADB-PINACA is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid derivative followed by an amide coupling reaction.[5]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. diva-portal.org [diva-portal.org]

ADB-INACA: A Technical Whitepaper on its Neuropharmacological Profile and Toxicological Considerations

A guide for researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended for human or veterinary use. The compounds discussed are potent psychoactive substances and may be associated with significant health risks.

Executive Summary

ADB-INACA (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has emerged as a key precursor in the synthesis of more complex and potent indazole-3-carboxamide derivatives, such as ADB-BUTINACA. While direct and extensive research on the neuropharmacology and toxicology of ADB-INACA is limited, its structural relationship to well-characterized synthetic cannabinoid receptor agonists (SCRAs) allows for an inferential understanding of its potential biological activity. This technical guide provides a comprehensive overview of the known properties of ADB-INACA, supplemented with in-depth data from its closely related and more extensively studied analogue, ADB-BUTINACA, to serve as a predictive framework for its potential effects and toxicity.

Recent studies have confirmed that ADB-INACA itself possesses activity at cannabinoid receptors, albeit with a lower potency compared to its "tailed" counterparts. Notably, (S)-ADB-INACA has been shown to have reduced activity at the CB1 receptor[1]. Despite this, ADB-INACA has demonstrated analgesic effects in a rat model of paclitaxel-induced peripheral neuropathy, suggesting it is not biologically inert[2]. The primary concern for researchers and public health officials is its role as a readily available precursor for the clandestine synthesis of more dangerous substances[3][4][5]. This whitepaper will detail the available data on ADB-INACA and provide a thorough analysis of ADB-BUTINACA as a surrogate to anticipate the neuropharmacological and toxicological profile of ADB-INACA.

Introduction to ADB-INACA

ADB-INACA is classified as a synthetic cannabinoid, a broad and diverse class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[3][6]. Structurally, it is an indazole-3-carboxamide that lacks the typical alkyl or fluorobenzyl "tail" common to many potent SCRAs. This "tail-less" structure has led to its classification as a synthetic precursor[3][4]. Law enforcement and forensic laboratories have increasingly detected ADB-INACA in seized drug materials, often in conjunction with the final synthesis products[5].

Role as a Synthetic Precursor

The primary significance of ADB-INACA in the current landscape of new psychoactive substances (NPS) is its function as a penultimate intermediate in the synthesis of compounds like ADB-BUTINACA and ADB-4en-PINACA[4]. The emergence of "do-it-yourself" semi-finished kits containing precursors like ADB-INACA allows for the on-site synthesis of controlled substances, posing a significant challenge to regulatory bodies[4].

Neuropharmacology

The neuropharmacological effects of synthetic cannabinoids are primarily mediated by their interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of these compounds. The CB2 receptor is primarily found in the periphery and is associated with immune function.

Direct Evidence for ADB-INACA Activity

While extensive data is lacking, some studies have directly assessed the activity of ADB-INACA:

-

Cannabinoid Receptor Activity: A study investigating a series of brominated synthetic cannabinoids and their analogues found that (S)-ADB-INACA exhibited reduced activity at the CB1 receptor compared to its tailed counterparts. The effect was less pronounced at the CB2 receptor[1]. This suggests that while the N-alkyl tail is a significant contributor to high-affinity binding and potency at the CB1 receptor, the core indazole-carboxamide structure of ADB-INACA is sufficient for some level of receptor interaction.

-

In Vivo Analgesic Effects: In a study evaluating compounds seized from the illicit market, ADB-INACA was shown to attenuate mechanical and cold allodynia in a rat model of paclitaxel-induced peripheral neuropathy. Its analgesic effect was noted to be more significant than that of MDMB-INACA and ADB-HINACA in the same study[2].

Inferred Neuropharmacology from ADB-BUTINACA

Given the limited direct data on ADB-INACA, a detailed examination of its N-butyl derivative, ADB-BUTINACA, provides a robust model for its potential neuropharmacological profile. ADB-BUTINACA is a potent and full agonist at both CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinity and Potency of ADB-BUTINACA

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 0.299 nM | 0.912 nM | [7] |

| Potency (EC50) | 11.5 nM | - | [8][9][10][11] |

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Signaling Pathways

As a potent CB1 receptor agonist, ADB-BUTINACA, and likely ADB-INACA to a lesser extent, will activate the canonical G-protein coupled receptor signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. These actions result in a net hyperpolarization and reduced neuronal excitability. Additionally, activation of the CB1 receptor can trigger mitogen-activated protein kinase (MAPK) pathways and the recruitment of β-arrestin 2.

In Vivo Effects (Inferred from related compounds)

In vivo studies of ADB-BUTINACA and other potent synthetic cannabinoids have demonstrated classic cannabinoid tetrad effects in animal models, which include:

-

Hypothermia: A dose-dependent decrease in core body temperature.

-

Analgesia: A reduction in pain sensitivity.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Hypolocomotion: A decrease in spontaneous movement.

For instance, ADB-BINACA (a close analogue) has been shown to induce dose- and time-dependent hypolocomotive and hypothermic effects in mice[12][13]. It is plausible that ADB-INACA, while less potent, could produce similar but weaker effects at higher doses.

Table 2: In Vivo Effects of ADB-BINACA in Mice

| Effect | Dose | Outcome | Reference |

| Hypothermia | 0.5 mg/kg (i.p.) | Peak temperature reduction of 2.14°C within 30 minutes. | [12] |

| Hypolocomotion | 0.5 mg/kg (i.p.) | Significant reduction in total distance traveled. | [12] |

Toxicology

The toxicology of ADB-INACA has not been formally studied. However, the well-documented adverse effects of other synthetic cannabinoids provide a strong basis for predicting its potential toxicity. Synthetic cannabinoids, particularly potent agonists like ADB-BUTINACA, have been associated with a range of severe and sometimes fatal adverse events in humans[3].

Potential Acute Toxic Effects

Based on case reports from related compounds, acute intoxication with ADB-INACA could potentially lead to:

-

Cardiovascular effects: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction.

-

Neurological effects: Agitation, anxiety, paranoia, psychosis, seizures, and loss of consciousness.

-

Gastrointestinal effects: Nausea and vomiting.

-

Other effects: Hyperthermia, rhabdomyolysis, and acute kidney injury.

Metabolism and Detection

Understanding the metabolism of ADB-INACA is crucial for its detection in biological samples and for understanding its toxicokinetics. While specific metabolic pathways for ADB-INACA are not fully elucidated, studies on closely related compounds like ADB-BUTINACA provide valuable insights.

The metabolism of ADB-BUTINACA is extensive and primarily mediated by cytochrome P450 (CYP) enzymes[7]. The main metabolic transformations include:

-

Hydroxylation: Addition of a hydroxyl group to the butyl tail or the indazole core.

-

Dihydrodiol formation: On the indazole core.

-

Amide hydrolysis.

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.

Given that ADB-INACA lacks the N-alkyl tail, its metabolism would likely focus on the indazole ring and the tert-butylamide moiety. Hydroxylation of the indazole ring and amide hydrolysis are probable metabolic pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following protocols are summarized from studies on ADB-INACA and related compounds.

Analytical Detection

The identification and quantification of ADB-INACA in seized materials or biological samples typically involve chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) [3]

-

Sample Preparation: Acid/Base Extraction.

-

Instrument: Agilent 5975 Series GC/MSD System.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

-

Carrier Gas: Helium (Flow: 1.46 mL/min).

-

Temperatures: Injection Port: 265 °C; Transfer Line: 300 °C; MS Source: 230 °C; MS Quad: 150 °C.

-

Oven Program: 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min.

-

Injection: 1 µL, Splitless.

-

Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [3]

-

Sample Preparation: 1:100 dilution of acid/base extract in mobile phase.

-

Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50).

-

Flow rate: 0.4 mL/min.

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.

-

Temperatures: Autosampler: 15 °C; Column Oven: 30 °C; Source Heater: 600 °C.

-

Injection Volume: 10 µL.

-

QTOF Parameters: TOF MS Scan Range: 100-510 Da; Collision Energy Spread: 35±15 eV; MS/MS Scan Range: 50-510 Da.

In Vitro Cannabinoid Receptor Activity Assays

β-Arrestin 2 Recruitment Assay [1] This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, which is an indicator of receptor activation.

-

Cell Line: CHO cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment complementation system.

-

Procedure: Cells are incubated with the test compound at various concentrations. Agonist binding leads to the recruitment of β-arrestin 2, causing the complementation of the enzyme fragments and the generation of a chemiluminescent signal.

-

Data Analysis: The luminescence signal is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.

In Vivo Behavioral Assays in Rodents

Paclitaxel-Induced Peripheral Neuropathy Model [2] This model is used to assess the analgesic properties of compounds.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Neuropathy: Rats are treated with paclitaxel (B517696) to induce mechanical and cold allodynia.

-

Behavioral Testing:

-

Mechanical Allodynia (von Frey test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

Cold Allodynia (Acetone test): A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the duration of paw withdrawal is measured.

-

-

Drug Administration: Test compounds are administered (e.g., intraperitoneally), and behavioral tests are conducted at specified time points post-administration.

Conclusion and Future Directions

ADB-INACA represents a significant entity in the evolving landscape of synthetic drugs, not primarily for its intrinsic psychoactive potency, but for its role as a readily available precursor to more dangerous synthetic cannabinoids. While it demonstrates some level of biological activity, including cannabinoid receptor interaction and analgesic effects in animal models, its potency at the CB1 receptor appears to be significantly lower than that of its N-alkylated derivatives like ADB-BUTINACA.

The comprehensive data available for ADB-BUTINACA serves as a critical tool for predicting the potential neuropharmacological and toxicological risks associated with ADB-INACA. It is reasonable to conclude that while ADB-INACA itself may pose a lower immediate risk of acute toxicity compared to its more potent analogues, its conversion into these substances presents a serious public health threat.

Future research should focus on several key areas:

-

Comprehensive Pharmacological Profiling: A thorough investigation of the binding affinities, potencies, and efficacies of ADB-INACA at both CB1 and CB2 receptors is needed to fully understand its intrinsic activity.

-

Metabolism and Biomarker Identification: Detailed in vitro and in vivo metabolic studies of ADB-INACA are required to identify unique biomarkers that can be used to detect its consumption in forensic and clinical settings.

-

Toxicological Assessment: Formal toxicological studies are necessary to determine the acute and chronic toxicity of ADB-INACA.

-

Monitoring of Precursor Diversion: Continued surveillance of the illicit drug market is essential to track the prevalence of ADB-INACA and other precursors and to understand the synthetic routes being employed in clandestine laboratories.

By addressing these research gaps, the scientific and regulatory communities can better anticipate and mitigate the risks posed by ADB-INACA and the next generation of synthetic cannabinoids.

References

- 1. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Monographs [cfsre.org]

- 7. cdn.who.int [cdn.who.int]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons | RTI [rti.org]

- 10. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling ADB-INACA: A Technical Guide to its Analytical Profile and Spectroscopic Signature

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA, a synthetic cannabinoid, has emerged among the ever-evolving landscape of novel psychoactive substances (NPS). As a compound of interest to researchers, forensic scientists, and drug development professionals, a comprehensive understanding of its analytical and spectroscopic characteristics is paramount for its unambiguous identification and the elucidation of its biological activity. This technical guide provides an in-depth overview of the analytical characterization of ADB-INACA, complete with detailed experimental protocols and a summary of its known spectroscopic data.

Chemical and Physical Properties

ADB-INACA is chemically identified as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide. A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Data of ADB-INACA

| Property | Value |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide |

| CAS Number | 1887742-42-8 |

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Formula Weight | 274.3 g/mol |

Spectroscopic and Analytical Data

The definitive identification of ADB-INACA relies on a combination of modern analytical techniques. This section details the available spectroscopic data and the methodologies used for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids. The mass spectrum of ADB-INACA exhibits a characteristic fragmentation pattern that allows for its identification.

Table 2: GC-MS Data for ADB-INACA

| Parameter | Value |

| Mass Spectrum (EI) | See Figure 1 |

| Major Fragment Ions (m/z) | 232, 215, 187, 171, 145, 117, 102, 83, 57 |

Figure 1: Mass Spectrum of ADB-INACA

(Note: A representative mass spectrum image would be inserted here in a full whitepaper. The data indicates key fragmentation points useful for identification.)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass accuracy, enabling the confident determination of the elemental composition of the parent molecule and its fragments.

Table 3: LC-QTOF-MS Data for ADB-INACA

| Parameter | Value |

| Observed [M+H]⁺ | Value to be obtained from raw data |

| Calculated [M+H]⁺ | 275.1503 |

| Mass Error (ppm) | Value to be obtained from raw data |

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR)

As of the latest literature review, detailed ¹H and ¹³C NMR assignments and a representative FTIR spectrum specifically for ADB-INACA have not been made publicly available in the searched scientific literature. While data for structurally similar compounds, such as ADB-5'Br-INACA, exist, direct extrapolation of this data is not scientifically rigorous due to the influence of substituents on spectral properties. The acquisition and publication of this data by the scientific community is crucial for a complete analytical profile of ADB-INACA.

Experimental Protocols

Detailed methodologies are essential for the replication of analytical findings and the development of standardized operating procedures.

Sample Preparation for GC-MS and LC-QTOF-MS

A standard protocol for the preparation of ADB-INACA from seized materials or for in vitro experiments involves an acid/base extraction.

Protocol 1: Acid/Base Extraction

-

Solubilization: Dissolve the sample containing ADB-INACA in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Acidification: Acidify the solution with a dilute acid (e.g., 0.1 M HCl) to protonate any basic impurities.

-

Extraction: Perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane) to remove neutral and acidic impurities.

-

Basification: Basify the aqueous layer with a dilute base (e.g., 0.1 M NaOH) to deprotonate the target analyte.

-

Final Extraction: Extract the ADB-INACA into a fresh portion of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen to obtain the purified extract.

-

Reconstitution: Reconstitute the residue in an appropriate solvent for injection into the analytical instrument.

GC-MS Method

The following parameters have been successfully used for the analysis of ADB-INACA.

Table 4: GC-MS Experimental Protocol

| Parameter | Specification |

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.46 mL/min |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Oven Program | 50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Mass Scan Range | 40-550 m/z |

LC-QTOF-MS Method

High-resolution mass spectrometry can be performed using the following conditions.

Table 5: LC-QTOF-MS Experimental Protocol

| Parameter | Specification |

| Instrument | Agilent 6500 Series Q-TOF LC/MS System |

| Column | Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 3.0 |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min |

| Flow Rate | 0.5 mL/min |

| Autosampler Temp. | 15 °C |

| Column Temp. | 40 °C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| TOF MS Scan Range | 100-510 Da |

Biological Activity and Signaling Pathway

ADB-INACA is classified as a synthetic cannabinoid receptor agonist, exhibiting activity at both the CB1 and CB2 receptors. However, it is often considered a precursor to other more potent synthetic cannabinoids, and its intrinsic potency is reported to be relatively low. The removal of a bromine atom from the related compound ADB-5'Br-INACA to yield ADB-INACA has been shown to reduce its activity at the CB1 receptor.

The binding of synthetic cannabinoids to the CB1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A generalized signaling pathway for synthetic cannabinoids at the CB1 receptor is depicted below.

Experimental Workflow

The analytical characterization of ADB-INACA typically follows a structured workflow, from sample receipt to final data interpretation.

The Emergence of a Precursor: A Technical Guide to the Discovery and Historical Context of ADB-INACA in Synthetic Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has garnered significant attention within the forensic and medicinal chemistry communities, not for its potent psychoactive effects, but for its role as a key precursor in the synthesis of a new wave of illicit drugs.[1][2] Its appearance marks a strategic shift by clandestine laboratories to circumvent international drug control laws, particularly the class-wide ban on synthetic cannabinoids enacted by China in July 2021.[1][3] This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and pharmacological profile of ADB-INACA, offering a valuable resource for researchers engaged in the study of new psychoactive substances (NPS).

Discovery and Historical Context: A Post-Ban Phenomenon

The history of ADB-INACA is intrinsically linked to the regulatory landscape of synthetic cannabinoids. Unlike many earlier synthetic cannabinoids that originated from academic or pharmaceutical research into the endocannabinoid system, ADB-INACA's prominence arose from the illicit drug market's response to legislative pressure.

Following the comprehensive ban on synthetic cannabinoids by China in 2021, which targeted traditional indole (B1671886) and indazole scaffolds, a new trend emerged: the trafficking of "tail-less" precursors.[1][3][4] These molecules, like ADB-INACA, lack the alkyl or fluorobenzyl "tail" that is characteristic of many potent synthetic cannabinoids and crucial for high affinity to the cannabinoid receptors. By itself, ADB-INACA is reported to have low to no significant cannabinoid activity.[1][2][5] However, it serves as a penultimate intermediate for the synthesis of potent compounds such as ADB-BUTINACA.[1][4]

The first detection of ADB-INACA in the United States was reported in November 2022.[4] Its presence in seized drug materials, often alongside its fully synthesized counterparts, highlights a shift towards "do-it-yourself" synthesis kits, where end-users can perform the final alkylation step to produce the active psychoactive substance.[4]

While a 2009 patent by Pfizer describes a broad range of indazole derivatives as potent cannabinoid CB1 and CB2 receptor modulators, it is not definitively confirmed that ADB-INACA itself was explicitly synthesized or studied within this initial research.[3][6][7] The primary body of scientific literature concerning ADB-INACA has been generated by forensic laboratories and researchers in the wake of its emergence on the illicit market.

Synthesis of ADB-INACA

The synthesis of ADB-INACA is a multi-step process that starts from indazole-3-carboxylic acid. The general synthetic route involves the coupling of the indazole core with the appropriate amino acid derivative.

Experimental Protocol: General Synthesis of Indazole-3-Carboxamides

A common method for the synthesis of indazole-3-carboxamides, including ADB-INACA, involves the following steps:

-

Activation of Indazole-3-Carboxylic Acid: Indazole-3-carboxylic acid is activated to form a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a coupling agent like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Amide Coupling: The activated indazole-3-carboxylic acid is then reacted with the desired amine, in this case, L-tert-leucinamide hydrochloride, to form the amide bond. The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure ADB-INACA.

Pharmacological Profile of ADB-INACA

As a "tail-less" precursor, ADB-INACA exhibits significantly lower affinity and potency for the cannabinoid receptors (CB1 and CB2) compared to its alkylated derivatives.

Cannabinoid Receptor Binding Affinity

Binding affinity is typically determined through competitive radioligand displacement assays. In these assays, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2). The ability of the test compound (ADB-INACA) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Due to its low potency, specific Ki values for ADB-INACA are not widely reported in the literature. However, studies on analogous "tail-less" compounds consistently show a dramatic reduction in binding affinity compared to their "tailed" counterparts. For instance, removing the bromine substitution from (S)-ADB-5'Br-INACA to yield (S)-ADB-INACA results in a reduced activity at the CB1 receptor.[8]

In Vitro Functional Activity

Functional activity assays measure the ability of a compound to activate the cannabinoid receptor and initiate downstream signaling. Common assays include:

-

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

-

Calcium Release Assays: Activation of the CB1 receptor can lead to the release of intracellular calcium, which can be measured using fluorescent dyes.

-

cAMP Assays: CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Studies have shown that "tail-less" precursors like ADB-INACA have very little to no activity in these functional assays, with potencies that often cannot be calculated as the concentration-response curves do not reach a plateau.[5]

Table 1: Comparative In Vitro Activity Data for ADB-INACA and Related Synthetic Cannabinoids

| Compound | Target | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of control) | Reference(s) |

| ADB-INACA | CB1 | β-Arrestin 2 Recruitment | >2000 | Low/Not calculable | [5] |

| MDMB-INACA | CB1 | β-Arrestin 2 Recruitment | >2000 | Low/Not calculable | [5] |

| (S)-ADB-5'Br-INACA | CB1 | β-Arrestin 2 Recruitment | Decreased vs. tailed analog | - | [8] |

| (S)-ADB-BUTINACA | CB1 | CB1 Receptor Activation | Potent | High | [9] |

| MDMB-4en-PINACA | CB1 | β-Arrestin 2 Recruitment | Potent | High | [5] |

Experimental Protocols

Radioligand Displacement Binding Assay for CB1/CB2 Receptors

This protocol outlines the general steps for determining the binding affinity of a compound for cannabinoid receptors.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (ADB-INACA).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This protocol describes a common method for assessing the functional activity of a compound at a G-protein coupled receptor.

Methodology:

-

Cell Culture: A stable cell line co-expressing the cannabinoid receptor of interest (e.g., CB1) fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is cultured under standard conditions.

-

Assay Plate Preparation: The cells are seeded into a multi-well assay plate and incubated to allow for cell attachment.

-

Compound Addition: Serial dilutions of the test compound (ADB-INACA) are added to the wells.

-

Incubation: The plate is incubated to allow for compound-receptor interaction and subsequent β-arrestin recruitment.

-

Signal Detection: A substrate for the complemented enzyme is added to the wells. The resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

Data Analysis: The data are normalized and fitted to a concentration-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

Mandatory Visualizations

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Caption: Agonist binding to the CB1 receptor initiates G-protein and β-arrestin signaling cascades.

Experimental Workflow: Radioligand Displacement Binding Assay

Caption: A streamlined workflow for determining cannabinoid receptor binding affinity.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: A typical workflow for assessing GPCR functional activity via β-arrestin recruitment.

Conclusion

ADB-INACA represents a significant development in the ever-evolving landscape of new psychoactive substances. Its emergence as a "tail-less" precursor underscores the adaptability of clandestine drug manufacturers in response to legislative controls. While possessing minimal intrinsic cannabinoid activity, its role as a key building block for potent synthetic cannabinoids makes it a compound of high interest to forensic chemists, toxicologists, and law enforcement agencies. A thorough understanding of its synthesis, pharmacology, and historical context is crucial for the development of effective detection methods and for anticipating future trends in the illicit drug market. This technical guide provides a comprehensive foundation for researchers and professionals working to address the challenges posed by the proliferation of synthetic cannabinoids.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Thermal Fate of ADB-INACA: A Technical Guide to its Thermostability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA, a synthetic cannabinoid, has emerged as a precursor in the synthesis of other psychoactive substances, such as ADB-BUTINACA.[1] Understanding its chemical stability, particularly its response to heat, is crucial for forensic analysis, toxicological assessment, and the development of detection methodologies. This technical guide provides a comprehensive overview of the current understanding of the thermostability of ADB-INACA and its potential degradation products, drawing upon data from structurally related compounds to build a predictive profile. While direct studies on the thermal decomposition of ADB-INACA are limited, this guide synthesizes available information on analogous indazole-3-carboxamide synthetic cannabinoids to forecast its degradation pathways and byproducts.

Thermostability of Carboxamide-Type Synthetic Cannabinoids

Studies on various carboxamide-type synthetic cannabinoids indicate that these compounds generally undergo thermal degradation at temperatures exceeding 400°C.[2] The stability of these molecules is influenced by their specific structural features. For instance, compounds like CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, and NNEI have been observed to degrade extensively at temperatures between 400 and 600°C, while others such as MN-18 and MDMB-FUBINACA exhibit greater stability under similar conditions.[2] Given that ADB-INACA shares the core indazole-3-carboxamide structure, it is anticipated to display a comparable susceptibility to thermal decomposition.

Predicted Thermal Degradation Pathway of ADB-INACA

Based on the established degradation patterns of other carboxamide-type synthetic cannabinoids, a general pathway for the thermal decomposition of ADB-INACA can be proposed.[2] This process is likely initiated by the cleavage of the amide bond, leading to the formation of an indazole-amide intermediate. Subsequent dehydration of this intermediate would yield an indazole-carbonitrile. This pathway can ultimately result in the liberation of highly toxic cyanide gas.[2]

Potential Thermal Degradation Products

The thermal degradation of ADB-INACA is expected to produce a range of chemical entities. Besides the primary degradation products and cyanide, other potentially toxic compounds such as toluene, naphthalene, and 1-naphthalamine have been identified in the thermolysis of similar synthetic cannabinoids and could also be formed from ADB-INACA.[2]

Table 1: Potential Thermal Degradation Products of ADB-INACA and Similar Synthetic Cannabinoids

| Degradation Product | Potential Source Compound(s) | Reference |

| Indazole-amide | ADB-INACA (hypothesized) | [2] |

| Indazole-carbonitrile | ADB-INACA (hypothesized) | [2] |

| Cyanide | Carboxamide-type synthetic cannabinoids | [2] |

| Toluene | Carboxamide-type synthetic cannabinoids | [2] |

| Naphthalene | Carboxamide-type synthetic cannabinoids | [2] |

| 1-Naphthalamine | Carboxamide-type synthetic cannabinoids | [2] |

Experimental Protocols for Analysis

The identification and quantification of ADB-INACA and its degradation products necessitate robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable method for the analysis of volatile and thermally stable compounds. However, the high temperatures used in GC can induce degradation of thermally labile substances like ADB-INACA, making careful method development crucial.

-

Sample Preparation: Samples can be prepared using an acid/base extraction.[3]

-

Instrumentation: An Agilent 5975 Series GC/MSD System or similar is recommended.[3]

-

Column: An Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) or equivalent can be used.[3]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Temperatures:

-

Oven Program: A temperature ramp, for example, from 50°C to 340°C, is employed to separate the compounds.[3]

-

Injection: Splitless injection is typically used.[3]

-

MS Parameters:

-

Mass Scan Range: 40-550 m/z[3]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

LC-QTOF-MS is often preferred for the analysis of thermally unstable compounds as it avoids high-temperature vaporization.

-

Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer or a similar high-resolution mass spectrometry system.

-

Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or an Acquity HSS T3 column (150 mm x 2.1 mm, 1.8 µm) can be utilized.[3][4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) ammonium (B1175870) formate (B1220265) buffer or 0.1% formic acid in water and B) acetonitrile (B52724) with 0.1% formic acid.[3][4]

-

Gradient: A typical gradient would start with a low percentage of organic phase (B), which is gradually increased over the run to elute the compounds.[4]

-

Flow Rate: Approximately 0.5 mL/min.[4]

-

Column Temperature: Around 60°C.[4]

-

QTOF Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

MS Scan Range: Typically 100-1000 Da to cover the parent compound and its potential degradation products.

-

Signaling Pathways

While the primary focus of this guide is on thermostability, it is noteworthy that ADB-INACA is a precursor to potent synthetic cannabinoid receptor agonists.[1] These agonists primarily interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The psychoactive effects of these substances are predominantly mediated through the activation of CB1 receptors in the central nervous system.

Conclusion

This technical guide provides a foundational understanding of the thermostability and potential degradation products of ADB-INACA, based on current knowledge of structurally similar synthetic cannabinoids. While direct experimental data for ADB-INACA remains to be established, the proposed degradation pathway and analytical methodologies offer a robust framework for researchers and forensic professionals. Further investigation into the thermal decomposition of ADB-INACA is warranted to definitively characterize its degradation profile and associated toxicological risks.

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. liu.diva-portal.org [liu.diva-portal.org]

ADB-INACA solubility in common laboratory solvents

An In-Depth Technical Guide to the Solubility of ADB-INACA in Common Laboratory Solvents

Introduction

ADB-INACA is recognized as an analytical reference standard, categorized as both a metabolite of the synthetic cannabinoids ADB-PINACA and 5-fluoro ADB-PINACA, and a precursor in the synthesis of other synthetic cannabinoids.[1][2] Classified as a synthetic cannabinoid, it is noted for causing psychoactive effects akin to delta-9-tetrahydrocannabinol (THC).[3][4] Given its role in forensic and research contexts, a thorough understanding of its solubility characteristics in common laboratory solvents is crucial for accurate sample preparation, analytical quantification, and in vitro experimental design. This guide provides a comprehensive overview of the known solubility of ADB-INACA, details relevant experimental protocols, and illustrates associated molecular and experimental pathways.

Quantitative Solubility Data

The solubility of ADB-INACA has been determined in several common organic solvents and an aqueous buffer. As is typical for synthetic cannabinoids, which are generally lipophilic, ADB-INACA demonstrates significantly higher solubility in organic solvents compared to aqueous solutions.[5][6] The available quantitative data is summarized below.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (Approx.) | Solubility (mg/mL) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 36.7 | 11 |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 47.2 | 5 |

| Ethanol | C₂H₆O | 46.07 | 24.5 | 3 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | N/A | ~80 | 0.12 |

Data sourced from Cayman Chemical product information.[7]

Experimental Protocols

Precise and reproducible solubility data is contingent on standardized experimental methodologies. Below are detailed protocols for determining the solubility of a compound like ADB-INACA and for its subsequent quantification.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves achieving equilibrium between the dissolved and undissolved solute in a specific solvent.

Objective: To determine the saturation concentration of ADB-INACA in a given solvent at a specified temperature.

Materials:

-

ADB-INACA (solid, ≥98% purity)[2]

-

Selected solvent (e.g., Ethanol, DMSO, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV-Vis Spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid ADB-INACA to a series of glass vials. The excess is critical to ensure a saturated solution is formed with solid material remaining.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-